3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, also known as DMABA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMABA is a member of the benzamide family and has been shown to have various biochemical and physiological effects in laboratory experiments.
Wirkmechanismus
3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects
3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide in laboratory experiments is its ability to selectively inhibit HDACs and AChE, making it a useful tool for studying the role of these enzymes in various diseases. Additionally, 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has been shown to have low toxicity, making it a safer alternative to other HDAC inhibitors and AChE inhibitors. However, one limitation of using 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide. One area of interest is its potential use in combination therapy with other anticancer drugs. 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has been shown to enhance the anticancer effects of other drugs, making it a promising candidate for combination therapy. Another area of interest is its potential use in treating other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to better understand the mechanism of action of 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide and its potential side effects.
Synthesemethoden
3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide can be synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of 4-(2-methoxyphenoxy)but-2-yn-1-ol with dimethylamine to form 4-(2-dimethylaminoethoxy)phenol. This compound is then reacted with 4-chlorobenzoyl chloride to form 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-22(2)17-10-8-9-16(15-17)20(23)21-13-6-7-14-25-19-12-5-4-11-18(19)24-3/h4-5,8-12,15H,13-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVQJMYPIJKGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC#CCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.